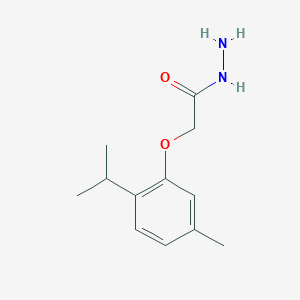

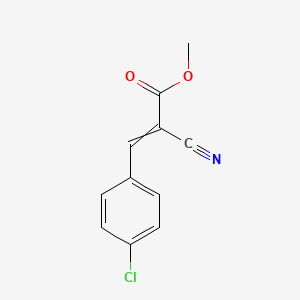

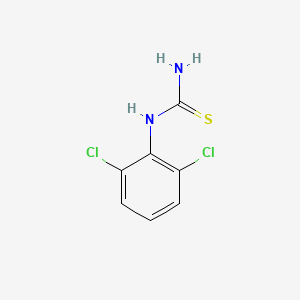

![molecular formula C14H11FO2 B1300270 3-[(2-Fluorobenzyl)oxy]benzaldehyde CAS No. 423724-45-2](/img/structure/B1300270.png)

3-[(2-Fluorobenzyl)oxy]benzaldehyde

Vue d'ensemble

Description

3-[(2-Fluorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Synthesis of Spirocyclic Sigma1 Receptor Ligands

3H-spiro[[2]benzofuran-1,4'-piperidines], synthesized using a lithiated benzaldehyde derivative like 3-[(2-Fluorobenzyl)oxy]benzaldehyde, show significant potential in medicinal chemistry. They exhibit subnanomolar sigma(1) affinity and high selectivity against the sigma(2) subtype. These compounds could be used in PET radiotracers for brain imaging or drug development (Maestrup et al., 2009).

2. N-Heterocyclic Carbene-Catalyzed Nucleophilic Aroylation

The catalytic process involving N-heterocyclic carbenes (NHCs) can replace fluoro groups in compounds like this compound with aroyl groups derived from aromatic aldehydes. This method allows for the synthesis of polysubstituted benzophenones, potentially useful in various organic synthesis and pharmaceutical applications (Suzuki et al., 2008).

3. Ruthenium-Mediated Dehydration of Benzaldehyde Oxime

The reaction of RuBr3·xH2O with benzaldehyde oxime, possibly including derivatives like this compound, results in metal-assisted dehydration. This process is significant for understanding the complex reactions involving ruthenium and its potential applications in catalysis and organic synthesis (Kukushkin et al., 1997).

4. Reactions of Fluoro-Containing 3-Oxo Esters with Aldehydes

The reaction of fluoroalkyl-containing 3-oxo esters with aldehydes, including benzaldehyde derivatives, can form various fluoroacyl-esters or tetrahydropyranes. These reactions are essential for the development of new organic compounds with potential applications in pharmaceuticals and material science (Pryadeina et al., 2002).

Mécanisme D'action

Propriétés

IUPAC Name |

3-[(2-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTELQZWKXZXVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

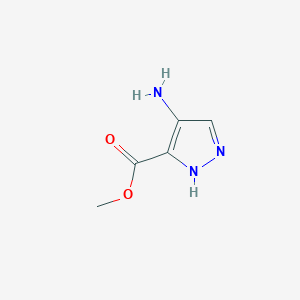

![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)

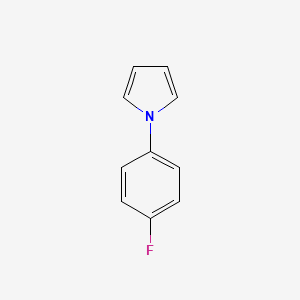

![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)

![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)